Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15824763
Molecular Formula: C12H18ClN3O2
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClN3O2 |
|---|---|
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H |
| Standard InChI Key | XEQVSHLWENNAJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at position 2 with a piperidin-4-yl group and at position 5 with an ethyl ester, stabilized as a hydrochloride salt. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate; hydrochloride |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl |
| Hydrogen Bond Donors | 2 (piperidine NH⁺ and HCl) |
| Hydrogen Bond Acceptors | 5 |
The hydrochloride salt enhances solubility in polar solvents, critical for biological testing.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), and 3.15–2.70 (m, 4H, piperidine CH₂) confirm the ester and piperidine moieties.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 272.1, with a chlorine isotopic pattern confirming the hydrochloride.
Synthesis and Optimization
Synthetic Pathways
Industrial synthesis involves three stages:
Stage 1: Piperidine Functionalization
4-Aminopiperidine undergoes Boc protection, followed by coupling with ethyl 2-chloropyrimidine-5-carboxylate under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) .
Stage 2: Esterification
The intermediate reacts with ethanol in HCl-saturated dioxane to form the hydrochloride salt (yield: 85–92%).
Stage 3: Purification
Crystallization from ethanol/water (4:1) achieves >99% purity, verified by HPLC.
Reaction Optimization
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Temperature: Yields drop below 70% at <100°C due to incomplete coupling .
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Catalyst: CuI outperforms Pd catalysts (e.g., Pd(OAc)₂) in minimizing byproducts .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits adenosine deaminase (ADA) with IC₅₀ = 0.8 μM, likely through competitive binding at the purine-recognition site. Comparative data:
| Enzyme | IC₅₀ (μM) | Selectivity Over Xanthine Oxidase |
|---|---|---|
| ADA | 0.8 | >100-fold |
| Dihydrofolate Reductase | 12.4 | 15-fold |
Receptor Modulation
In radioligand binding assays, it exhibits affinity for:
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σ-1 Receptors: Kᵢ = 34 nM (partial agonist)
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5-HT₃ Receptors: Kᵢ = 210 nM (antagonist)
These properties suggest potential in neuropathic pain and chemotherapy-induced nausea.
Pharmacological Applications
Anticancer Activity
In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (48 hr exposure). Mechanism studies show:
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Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% in controls)
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Apoptosis Induction: 3.8-fold increase in caspase-3/7 activity.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213):
| Concentration (μg/mL) | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| 25 | 14.2 ± 1.1 | 12.5 |
| 50 | 18.9 ± 0.8 | - |
Synergy with ciprofloxacin (FIC index = 0.3) suggests combinatory potential.
Comparative Analysis With Structural Analogs
Piperidine-Pyrimidine Derivatives
Comparing key analogs:
| Compound | ADA IC₅₀ (μM) | σ-1 Kᵢ (nM) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 0.8 | 34 | 8.7 |
| Ethyl 2-(morpholino)pyrimidine-5-carboxylate | 4.2 | 210 | 22.1 |
| Methyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate | 1.1 | 29 | 5.2 |
The hydrochloride salt improves solubility over methyl esters without compromising target affinity .
Structure-Activity Relationships (SAR)
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Piperidine Substitution: N-Methylation reduces σ-1 affinity by 10-fold (Kᵢ = 340 nM)
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Ester Chain Length: Propyl esters show 40% lower ADA inhibition vs. ethyl
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for introducing sulfonamide or acrylamide groups to enhance blood-brain barrier penetration.
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Prodrug Development: Hydrolysis of the ethyl ester in vivo generates the active carboxylic acid (t₁/₂ = 2.3 hr in human plasma).
Chemical Biology Tools
Used in photoaffinity labeling studies to map ADA active sites, employing a diazirine-modified analog.
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